6-脱氧-L-塔洛糖

概述

描述

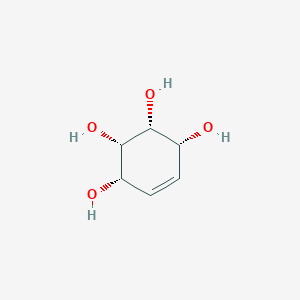

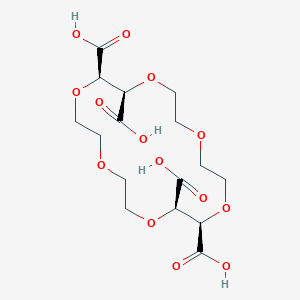

6-脱氧-L-塔洛糖是一种稀有的脱氧糖,这意味着它是一个糖分子,与母体糖相比缺少一个氧原子。该化合物是L-塔洛糖的衍生物,其中第六位的羟基被氢原子取代。

作用机制

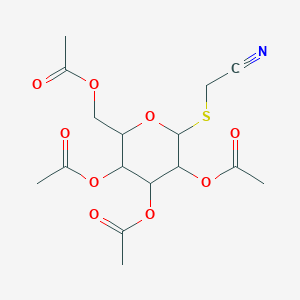

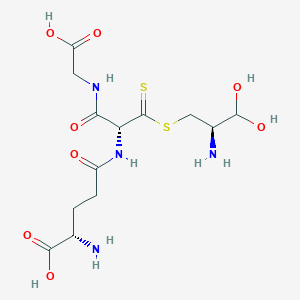

6-脱氧-L-塔洛糖的作用机制涉及其掺入聚糖和其他复杂分子中。 在细菌细胞壁中,它由葡萄糖-1-磷酸和脱氧胸腺嘧啶三磷酸 (dTTP) 通过需要多种酶(包括RmlA、RmlB、RmlC 和RmlD)的生物合成途径合成 。这些酶催化葡萄糖-1-磷酸转化为dTDP-6-脱氧-L-塔洛糖,然后将其掺入细菌细胞壁聚糖中。 这种掺入会影响细菌与其环境的相互作用及其逃避宿主免疫系统的能力 .

生化分析

Biochemical Properties

6-Deoxy-L-talose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of cell surface glycans of certain Gram-negative pathogens . The biosynthesis of 6-Deoxy-L-talose requires four enzymes, with the first three enzymes being the same as in the biosynthetic pathway of dTDP-L-rhamnose .

Cellular Effects

6-Deoxy-L-talose has significant effects on various types of cells and cellular processes. It is found in the cell wall of bacteria such as S. bovis and in the O-specific polysaccharide of LPS in species including E. coli and P. maltophilia . It influences cell function by contributing to the structural integrity of the cell wall .

Molecular Mechanism

The molecular mechanism of 6-Deoxy-L-talose involves its interaction with biomolecules at the molecular level. It is involved in the formation of dTDP-6-deoxy-L-talose, a process that requires the action of specific enzymes . The product of this reaction sequence is determined by the stereospecificity of the reductase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Deoxy-L-talose change over time. It has unique properties concerning its stability, which are quite different from other sugar nucleotides . Exposure to mild alkaline conditions results in its quantitative degradation to thymidine monophosphate .

Metabolic Pathways

6-Deoxy-L-talose is involved in specific metabolic pathways. It is synthesized from glucose-1-phosphate and dTTP via a biosynthetic pathway requiring four enzymes . This pathway might be a suitable target for novel interventions of antibacterial chemotherapy .

Subcellular Localization

The subcellular localization of 6-Deoxy-L-talose is primarily in the cell wall of certain bacteria

准备方法

合成路线和反应条件: 6-脱氧-L-塔洛糖的合成可以通过几种方法实现。一种常见的方法是使用1,2:5,6-二-O-异丙基亚甲基-α-D-葡萄糖呋喃糖作为起始原料。该化合物经过一系列反应,包括乙酰化、环氧化和还原,得到6-脱氧-L-塔洛糖 。关键步骤包括:

- 将1,2:5,6-二-O-异丙基亚甲基-α-D-葡萄糖呋喃糖乙酰化为3-O-乙酰基-1,2-O-异丙基亚甲基-α-D-艾洛呋喃糖。

- 环氧化生成5,6-环氧-1,2-O-异丙基亚甲基-β-L-塔洛呋喃糖。

- 用氢化锂铝还原得到6-脱氧-L-塔洛糖。

工业生产方法: 由于其专业应用,6-脱氧-L-塔洛糖的工业生产不太常见。 它可以使用类似的合成路线,通过优化反应条件在更大规模上合成,以确保高产率和纯度。

化学反应分析

反应类型: 6-脱氧-L-塔洛糖会经历各种化学反应,包括氧化、还原和糖基化。这些反应对其功能化和掺入更复杂的分子中至关重要。

常见试剂和条件:

氧化: 6-脱氧-L-塔洛糖的氧化可以使用高碘酸钠或高锰酸钾等试剂在温和条件下进行。

还原: 还原反应通常涉及使用氢化锂铝或硼氢化钠等还原剂。

糖基化: 糖基化反应通常使用糖基供体和受体,在N-碘代琥珀酰亚胺 (NIS) 和三氟甲磺酸 (TfOH) 等促进剂存在下形成糖苷键.

主要形成的产物: 从这些反应形成的主要产物包括6-脱氧-L-塔洛糖的各种糖苷、环氧化物和还原衍生物。这些产物通常用作合成更复杂分子的中间体。

相似化合物的比较

属性

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-Deoxy-L-talose?

A1: 6-Deoxy-L-talose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: What spectroscopic data is available for 6-Deoxy-L-talose?

A2: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, to characterize the structure of 6-Deoxy-L-talose-containing compounds. [, , , , , , ] Mass spectrometry techniques like FAB-MS, ESI-MS, and MALDI-TOF are also employed for structural analysis. [, , , ]

Q3: How is 6-Deoxy-L-talose synthesized in bacteria?

A3: The biosynthesis of 6-Deoxy-L-talose often starts with deoxy-thymidine diphosphate (dTDP)-D-glucose, which undergoes a series of enzymatic transformations, including epimerization and reduction, to yield dTDP-6-Deoxy-L-talose. [, ]

Q4: Which bacteria are known to produce 6-Deoxy-L-talose?

A4: Several bacterial species, including Actinomyces viscosus, Actinobacillus actinomycetemcomitans, Burkholderia pseudomallei, Pseudomonas fluorescens, Yokenella regensburgei, and Streptococcus bovis, have been found to incorporate 6-Deoxy-L-talose into their cell wall structures or produce it as part of exopolysaccharides. [, , , , , , , , , , , ]

Q5: How does 6-Deoxy-L-talose contribute to the antigenicity of bacterial lipopolysaccharides (LPS)?

A5: 6-Deoxy-L-talose is often a component of the O-antigen, a highly variable region of LPS responsible for serotype specificity. Variations in the linkage and substitution patterns of 6-Deoxy-L-talose within the O-antigen contribute to the antigenic diversity observed in bacteria. [, , , , , , , , ]

Q6: Does the acetylation of 6-Deoxy-L-talose influence its biological activity?

A6: Yes, O-acetylation of 6-Deoxy-L-talose can significantly impact the biological activity of LPS. For instance, in Burkholderia pseudomallei, specific O-acetyl modifications on 6-Deoxy-L-talose residues are recognized by monoclonal antibodies and influence the colony morphology of the bacteria. [, ]

Q7: Are there any known interactions between 6-Deoxy-L-talose and mammalian cells?

A7: Research suggests that a protein-associated agglutinin found in plant seed-derived D-mannose might interact with 6-Deoxy-L-talose in the cell walls of Actinomyces viscosus and Actinomyces naeslundii. [] This interaction could potentially play a role in bacterial adhesion to mammalian cells.

Q8: Can 6-Deoxy-L-talose be chemically synthesized?

A8: Yes, several synthetic routes to 6-Deoxy-L-talose have been developed, often starting from readily available sugars like L-rhamnose. [, , , , , , , ]

Q9: What are the potential applications of synthetic 6-Deoxy-L-talose?

A9: Synthetic 6-Deoxy-L-talose and its derivatives are valuable tools for studying bacterial polysaccharide biosynthesis, exploring structure-activity relationships in LPS, and developing vaccines and diagnostic tools for bacterial infections. [, ]

Q10: What are some key areas for future research on 6-Deoxy-L-talose?

A10: Future research could focus on:

- Detailed characterization of enzymes involved in 6-Deoxy-L-talose biosynthesis: This would facilitate the development of novel antibacterial agents targeting these pathways. [, , ]

- Elucidating the precise role of 6-Deoxy-L-talose in bacterial physiology: This could include investigating its involvement in cell wall integrity, biofilm formation, and host-pathogen interactions. []

- Developing synthetic methodologies for producing 6-Deoxy-L-talose-containing oligosaccharides: This would enable the creation of well-defined structures for studying their immunological properties and developing glycoconjugate vaccines. [, ]

- Investigating the potential of 6-Deoxy-L-talose-based molecules as therapeutic agents: For example, they could be explored for their anti-cancer or immunomodulatory activities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)

![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)